

di(pyridin-3-yl)methanol CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Di(pyridin-3-yl)methanol*

Cat. No.: *B1600228*

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An In-depth Technical Guide to Di(pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Di(pyridin-3-yl)methanol, a notable heterocyclic compound, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a central methanol bridge flanked by two pyridine rings at the 3-position, imparts a distinct three-dimensional geometry and a rich electronic profile. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of **di(pyridin-3-yl)methanol**, covering its chemical identity, synthesis, structural characteristics, and potential applications. By providing a detailed synthesis protocol, in-depth analysis of its spectroscopic signature, and insights into its physicochemical properties, this document aims to serve as an essential resource for those looking to harness the potential of this versatile molecule.

Core Chemical Identity

A precise understanding of a molecule's identity is fundamental to any scientific investigation. This section provides the key chemical identifiers for **di(pyridin-3-yl)methanol**, ensuring accurate documentation and retrieval of information.

Chemical Structure

The molecular structure of **di(pyridin-3-yl)methanol** consists of a methanol carbon atom bonded to two pyridin-3-yl substituents and a hydroxyl group.

Figure 1: Chemical Structure of **Di(pyridin-3-yl)methanol**

Chemical Identifiers

For unambiguous identification and referencing in scientific literature and databases, the following identifiers are crucial.

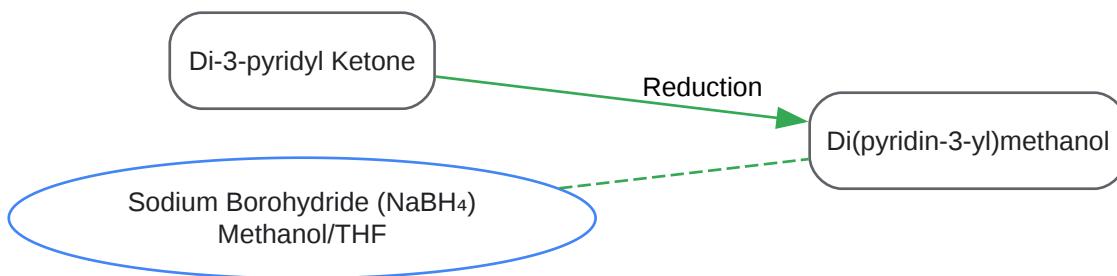
Identifier	Value	Source
CAS Number	89667-15-2	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	--INVALID-LINK--
Molecular Weight	186.21 g/mol	--INVALID-LINK--
IUPAC Name	di(pyridin-3-yl)methanol	-
InChI Key	DCDJTQNGTXDZGK-UHFFFAOYSA-N	--INVALID-LINK--

Synthesis and Purification

The synthesis of **di(pyridin-3-yl)methanol** is most effectively achieved through the reduction of its corresponding ketone precursor, di-3-pyridyl ketone. This transformation is a standard yet critical step that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway: Reduction of Di-3-pyridyl Ketone

The conversion of the carbonyl group in di-3-pyridyl ketone to a hydroxyl group is a classic example of a reduction reaction. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and greater functional group tolerance, making it a safer and more selective choice for this particular transformation.



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Figure 2: Synthetic Workflow for **Di(pyridin-3-yl)methanol**

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of **di(pyridin-3-yl)methanol** from di-3-pyridyl ketone using sodium borohydride.

Materials:

- Di-3-pyridyl ketone
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel

- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve di-3-pyridyl ketone (1.0 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran (a common solvent ratio is 1:4 v/v).
- Addition of Reducing Agent: To the stirred solution, slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise at room temperature. The addition should be controlled to manage any effervescence.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
- Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **di(pyridin-3-yl)methanol**.
- Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Self-Validation: The success of the synthesis can be validated at each step. The disappearance of the starting material on TLC confirms the completion of the reduction. The identity and purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **di(pyridin-3-yl)methanol**. This section details the expected spectroscopic data and physical properties.

Spectroscopic Data (Predicted)

While a comprehensive, publicly available experimental dataset for **di(pyridin-3-yl)methanol** is limited, the following are predicted spectroscopic characteristics based on the analysis of its structural analogue, di(pyridin-2-yl)methanol, and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two pyridine rings, the methine proton, and the hydroxyl proton.

- **Aromatic Protons:** Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
- **Methine Proton (-CHOH-):** A singlet or a broad singlet in the region of δ 5.5-6.0 ppm.
- **Hydroxyl Proton (-OH):** A broad singlet whose chemical shift is variable and dependent on concentration and solvent. It can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

- **Aromatic Carbons:** Several signals in the aromatic region (typically δ 120-160 ppm).
- **Methine Carbon (-CHOH-):** A signal in the aliphatic region, typically around δ 70-80 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm^{-1} .
- C=N and C=C Stretch (Aromatic): Strong absorptions in the 1400-1600 cm^{-1} region, characteristic of the pyridine rings.
- C-O Stretch: A band in the 1000-1200 cm^{-1} region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of **di(pyridin-3-yl)methanol** ($\text{m/z} = 186.21$).
- Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the hydroxyl group and cleavage of the pyridine rings can be expected.

Physicochemical Properties

The physical properties of **di(pyridin-3-yl)methanol** are important for its handling, storage, and application.

Property	Value	Source/Justification
Physical State	Expected to be a solid at room temperature.	Based on the properties of similar aromatic alcohols.
Melting Point	Not available in public literature.	Requires experimental determination.
Boiling Point	Not available in public literature.	Requires experimental determination under reduced pressure to avoid decomposition.
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	The presence of the hydroxyl group and pyridine nitrogen atoms increases polarity.
Purity	Commercially available with $\geq 95.0\%$ purity.	--INVALID-LINK--

Applications and Future Perspectives

The unique structural features of **di(pyridin-3-yl)methanol** make it an attractive building block in various fields, particularly in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore found in numerous approved drugs. The presence of two such rings in **di(pyridin-3-yl)methanol** offers several advantages for drug design:

- **Hydrogen Bonding:** The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with biological targets such as enzymes and receptors.
- **Metal Chelation:** The nitrogen atoms can coordinate with metal ions, making this scaffold a potential candidate for developing metalloenzyme inhibitors or metal-chelating agents for therapeutic purposes.

- Scaffold for Library Synthesis: The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.

Materials Science

In materials science, the rigid and well-defined structure of **di(pyridin-3-yl)methanol** can be exploited for the design of:

- Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms can act as ligands to coordinate with metal centers, leading to the formation of extended one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing.
- Luminescent Materials: The aromatic nature of the pyridine rings suggests that derivatives of **di(pyridin-3-yl)methanol** could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Conclusion

Di(pyridin-3-yl)methanol is a molecule of significant interest with a wide range of potential applications. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an analysis of its key spectroscopic and physicochemical properties. As research in medicinal chemistry and materials science continues to advance, the strategic use of versatile building blocks like **di(pyridin-3-yl)methanol** will undoubtedly play a crucial role in the development of next-generation therapeutics and functional materials. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.

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